2-(1H-pyrrol-1-yl)-1,3-thiazole
Overview
Description
The compound “2-(1H-Pyrrol-1-yl)ethanamine” may be used in the preparation of dihydropyrrolo . Another compound “2-(1H-Pyrrol-1-yl)ethanol” has a molecular formula of C6H9NO .
Synthesis Analysis
In a study, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity . Another study mentioned the synthesis and modification of 1-cyclopentyl-6-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-piperidinecarboxamide and related compounds.Molecular Structure Analysis
The molecular structure of “2-(1H-Pyrrol-1-yl)ethanol” is available on ChemSpider . Another compound “2-(1H-Pyrrol-1-yl)benzoic acid” has a molecular formula of C11H9NO2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of 1-cyclopentyl-6-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-piperidinecarboxamide and related compounds can include nucleophilic addition-cyclization processes.Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(1H-Pyrrol-1-yl)ethanol” are available on ChemSpider . Another compound “2-(1H-Pyrrol-1-yl)benzoic acid” has a molecular weight of 187.195 Da .Scientific Research Applications
Cycloaddition Reactions
The compound 2-(1H-pyrrol-1-yl)-1,3-thiazole, as part of the pyrrolo[1,2-c]thiazole family, is involved in cycloaddition reactions. Sutcliffe et al. (2000) explored the behavior of pyrrolo[1,2-c]thiazole in cycloaddition to electron-deficient alkenes and alkynes, highlighting its potential in synthetic chemistry applications (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).
Anticancer Activity
Research by Gomha et al. (2015) demonstrated the synthesis of thiazole derivatives, including compounds with a pyrrole moiety, showing promising anticancer activity against certain carcinoma cell lines. This suggests its potential role in developing novel anticancer therapies (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).
Antimicrobial Activity
Yurttaş et al. (2013) synthesized compounds containing the thiazole and pyrrole rings, demonstrating effective antibacterial and antifungal properties. This indicates the potential of this compound derivatives in antimicrobial applications (Yurttaş, Özkay, Kaplancıklı, Tunalı, & Karaca, 2013).
Synthesis and Chemical Properties
Vovk et al. (2010) explored the synthesis of 1H-pyrrole derivatives, including the thiazole group, providing insights into its chemical properties and potential applications in various fields, such as pharmaceuticals (Vovk, Pinchuk, Tolmachov, & Gakh, 2010).
Insecticidal Applications
Fadda et al. (2017) investigated the use of thiazole-pyrrole derivatives as insecticidal agents. Their research offers an insight into the potential agricultural applications of these compounds (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Platelet Activating Factor Antagonists
Summers and Albert (1987) identified pyrrolo[1,2-c]thiazoles as potent antagonists of platelet-activating factor (PAF), suggesting their role in treating PAF-related disorders, such as asthma and inflammation (Summers & Albert, 1987).
Safety and Hazards
The safety data sheet for “[2-(1H-Pyrrol-1-yl)phenyl]methanol” mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard classifications for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Future Directions
In a study, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity . The results revealed promising future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .
Mechanism of Action
Target of Action
The primary targets of 2-(1H-pyrrol-1-yl)-1,3-thiazole are Leukotriene A-4 hydrolase and Enoyl ACP reductase . Leukotriene A-4 hydrolase is an enzyme that plays a crucial role in the inflammatory response, while Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway, which is essential for bacterial cell wall synthesis .
Mode of Action
The compound interacts with its targets by binding to their active sites . This interaction can inhibit the function of the enzymes, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
The inhibition of Leukotriene A-4 hydrolase and Enoyl ACP reductase affects the inflammatory response and fatty acid synthesis pathways respectively . The downstream effects of these changes can lead to a decrease in inflammation and bacterial growth .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of key enzymes, leading to a decrease in inflammation and bacterial growth . This can potentially be used for the treatment of diseases related to these pathways.
Properties
IUPAC Name |
2-pyrrol-1-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-2-5-9(4-1)7-8-3-6-10-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSYEXOXNYUQHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305502 | |
Record name | 2-pyrrol-1-yl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50966-77-3 | |
Record name | 2-(1H-Pyrrol-1-yl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50966-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 170947 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050966773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC170947 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-pyrrol-1-yl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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